molecular formula C13H18ClN B1663614 Selegiline hydrochloride CAS No. 14611-52-0

Selegiline hydrochloride

Cat. No.: B1663614
CAS No.: 14611-52-0
M. Wt: 223.74 g/mol
InChI Key: IYETZZCWLLUHIJ-UTONKHPSSA-N
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Description

Selegiline hydrochloride is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B). It is primarily used in the treatment of Parkinson’s disease and major depressive disorder. By inhibiting MAO-B, this compound helps to increase the levels of dopamine in the brain, which is crucial for managing the symptoms of Parkinson’s disease .

Scientific Research Applications

Selegiline hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Selegiline hydrochloride primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that accelerates the breakdown of dopamine, a neurotransmitter essential for various functions in the body . By inhibiting MAO-B, Selegiline increases the dopamine levels in the brain .

Mode of Action

This compound binds to MAO-B within the nigrostriatal pathways in the central nervous system . This binding blocks the microsomal metabolism of dopamine, thereby enhancing dopaminergic activity in the substantial nigra . Selegiline may also increase dopaminergic activity through mechanisms other than inhibition of MAO-B .

Biochemical Pathways

Selegiline’s action on MAO-B affects the dopamine metabolism pathway in the brain . By inhibiting MAO-B, Selegiline prevents the breakdown of dopamine, leading to increased dopamine concentrations . This has downstream effects on various neurological functions, as dopamine is a crucial neurotransmitter involved in movement, mood, and reward mechanisms.

Pharmacokinetics

This compound exhibits highly variable pharmacokinetics . After oral administration, it is rapidly absorbed and metabolized to desmethylselegiline, levoamphetamine, and levomethamphetamine . The mean peak plasma concentration (Cmax) is approximately 2 µg/L, and the time to reach the peak is under an hour . The absolute bioavailability of Selegiline is approximately 10% . It has an apparent volume of distribution of 1854L and an elimination half-life of about 1.5 hours .

Result of Action

The primary molecular effect of Selegiline’s action is the increased concentration of dopamine in the brain . This results in enhanced dopaminergic activity, which can alleviate symptoms of conditions like Parkinson’s disease . Cellular studies have also suggested that Selegiline may have neuroprotective mechanisms and a disease-modifying effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food can cause at least a 3-fold increase in the Cmax and area under the concentration-time curve of Selegiline . Furthermore, the compound’s effects may also be modulated by the individual’s physiological state and the presence of other medications .

Safety and Hazards

Selegiline hydrochloride may cause serious side effects. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

Biochemical Analysis

Biochemical Properties

Selegiline hydrochloride plays a significant role in biochemical reactions. It binds to MAO-B within the nigrostriatal pathways in the central nervous system, thus blocking the metabolism of dopamine and enhancing the dopaminergic activity in the substantial nigra . This interaction with MAO-B and dopamine is crucial for its therapeutic effects.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing the premature degradation of dopamine, an essential neurotransmitter . This action results in increased dopaminergic activity, which is particularly beneficial in the management of Parkinson’s disease .

Molecular Mechanism

The mechanism of action of this compound is primarily through the inhibition of MAO-B. It acts as a ‘suicide’ substrate for the enzyme; it is converted by MAO to an active moiety which combines irreversibly with the active site and/or the enzyme’s essential FAD cofactor . This irreversible inhibition increases brain levels of dopamine .

Temporal Effects in Laboratory Settings

In laboratory settings, some patients given this compound may experience an exacerbation of levodopa associated side effects, presumably due to the increased amounts of dopamine reaction with super sensitive post-synaptic receptors .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a dose of 0.5 mg per kg body weight per day has been shown to be effective in improving short-term memory, reducing signs of cognitive dysfunction, and increasing life expectancy in older dogs with cognitive dysfunction syndrome .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes extensive metabolism, presumably attributable to presystemic clearance in the gut and liver . The major plasma metabolites are N-desmethylselegiline, L-amphetamine, and L-methamphetamine . Only N-desmethylselegiline has MAO-B inhibiting activity .

Transport and Distribution

This compound is widely distributed throughout the body; its concentration is especially high in the liver, kidney, stomach, intestinal wall, and brain . It is rapidly absorbed from the gastrointestinal tract .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the outer membrane of mitochondria where MAO-B, the enzyme it inhibits, is located . This localization is crucial for its ability to increase brain levels of dopamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Selegiline hydrochloride can be synthesized through the reaction of 2-methylamino-1-phenylpropane with propargyl bromide in the presence of potassium carbonate. The reaction is typically carried out in solvents such as chloroform, methylene chloride, methanol, or dimethylformamide at temperatures ranging from 5°C to the boiling point of the reaction mixture. The resulting base is then converted into the hydrochloride salt using hydrogen chloride in isopropanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Selegiline hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Selegiline can be oxidized to form various metabolites.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Selegiline can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include desmethylselegiline, levomethamphetamine, and levoamphetamine .

Comparison with Similar Compounds

    Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Phenelzine: A non-selective monoamine oxidase inhibitor used as an antidepressant.

    Tranylcypromine: Another non-selective monoamine oxidase inhibitor used for depression.

Comparison: Selegiline hydrochloride is unique in its selective inhibition of MAO-B, which makes it particularly effective in increasing dopamine levels without the severe side effects associated with non-selective MAO inhibitors. Unlike rasagiline, this compound also has neuroprotective properties and is used in the treatment of major depressive disorder .

Properties

IUPAC Name

(2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYETZZCWLLUHIJ-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14611-51-9 (Parent)
Record name Selegiline hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014611520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9044584
Record name Selegiline hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

The action of selegiline is thought to be related to its irreversible inhibition of monoamine oxidase type B (MAO B), the major form of the enzyme in the human brain. MAO B, which is involved in the oxidative deamination of dopamine in the brain, is inhibited when selegiline binds covalently and stoichiometrically to the isoalloxazine flavin adenine dinucleotide (FAD) at its active center. Administration of 10 mg of selegiline a day produces almost complete inhibition of MAO B in the brain. Selegiline becomes a nonselective inhibitor of all monamine oxidase (MAO) at higher doses, possibly at 20 to 40 mg a day. At these doses, tyramine-mediated hypertensive reaction with MAO A blockade ("cheese reactions") may occur. /Selegiline/, Selegiline (or its metabolites) may also act through other mechanisms to increase dopaminergic activity, including interfering with dopamine reuptake at the synapse. /Selegiline/, The mechanism of action of selegiline is complex and cannot be explained solely by its MAO-B inhibitory action. Pretreatment with selegiline can protect neurons against a variety of neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine (MPTP), 6-hydroxydopamine, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4), methyl-beta-acetoxyethyl-2-chloroethylamine (AF64A), and 5,6-dihydroxyserotonin, which damage dopaminergic, adrenergic, cholinergic, and sertoninergic neurons, respectively. Selegiline produces an amphetamine-like effect, enhances the release of dopamine, and blocks the reuptake of dopamine. It stimulates gene expression of L-aromatic amino acid decarboxylase, increases striatal phenylethylamine levels, and activates dopamine receptors. Selegiline reduces the production of oxidative radicals, up-regulates superoxide dismutase and catalase, and suppresses nonenzymatic and iron-catalyzed autooxidation of dopamine. Selegiline compensates for loss of target-derived trophic support, delays apoptosis in serum-deprived cells, and blocks apoptosis-related fall in the mitochondrial membrane potential. Most of the aforementioned properties occur independently of selegiline's efficacy to inhibit MAO-B. /Selegiline/, Selegiline is a selective inhibitor of monoamine oxidase-B (MAO-B) at a dose of 10 mg/day and is given to patients with Parkinson's disease as an adjunct to levodopa therapy. By inhibiting MAO-B, selegiline increases the dopamine levels in the substantia nigra. Selegiline also blocks dopamine re-uptake from the synaptic cleft, thus increasing the dopamine concentrations in the brain. ... /Selegiline/, For more Mechanism of Action (Complete) data for SELEGILINE HYDROCHLORIDE (6 total), please visit the HSDB record page.
Record name SELEGILINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
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Color/Form

Crystals

CAS No.

14611-52-0
Record name Selegiline hydrochloride
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Record name Selegiline hydrochloride [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selegiline hydrochloride
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Record name Benzeneethanamine, N,α-dimethyl-N-2-propyn-1-yl-, hydrochloride (1:1), (αR)
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Record name SELEGILINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Record name SELEGILINE HYDROCHLORIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

141-142 °C
Record name SELEGILINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7183
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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